molecular formula C10H14N4 B12103558 2-pentyl-1H-imidazo[4,5-b]pyrazine

2-pentyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12103558
M. Wt: 190.25 g/mol
InChI Key: KINLWRRAFLHGJV-UHFFFAOYSA-N
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Description

2-Pentyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. The presence of a pentyl group at the 2-position of the imidazole ring further distinguishes it. Compounds in this family are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazine rings .

Scientific Research Applications

2-Pentyl-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another member of the imidazo[4,5-b]pyrazine family with similar structural features but different substitution patterns.

    Imidazo[2,1-b][1,3,4]thiadiazole: A related compound with a thiadiazole ring fused to the imidazole ring.

    Pyrrolopyrazine: A compound with a pyrrole ring fused to the pyrazine ring

Uniqueness

2-Pentyl-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the pentyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-pentyl-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C10H14N4/c1-2-3-4-5-8-13-9-10(14-8)12-7-6-11-9/h6-7H,2-5H2,1H3,(H,11,12,13,14)

InChI Key

KINLWRRAFLHGJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=NC=CN=C2N1

Origin of Product

United States

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